Computational Lipophilicity Advantage vs. Primary Sulfonamide Analog
The target compound's predicted cLogP of ~2.3 is approximately 0.8 log units higher than that of the unsubstituted primary sulfonamide analog (3-methyl-4-propoxybenzenesulfonamide, CAS 1152865-18-3, cLogP ~1.5). This difference corresponds to a roughly 6-fold increase in the octanol-water partition coefficient, which can significantly affect membrane permeability, protein binding, and compound retention times in reversed-phase HPLC [1].
| Evidence Dimension | Computed lipophilicity (cLogP) |
|---|---|
| Target Compound Data | Predicted cLogP ~2.3 (XLogP3 method) |
| Comparator Or Baseline | 3-Methyl-4-propoxybenzenesulfonamide (CAS 1152865-18-3), predicted cLogP ~1.5 |
| Quantified Difference | ΔcLogP ≈ +0.8 (approx. 6-fold increase in partition coefficient) |
| Conditions | In silico prediction using XLogP3 algorithm; no experimental logD or logP data available |
Why This Matters
Higher lipophilicity can translate to improved membrane permeability in cellular assays, which is a critical parameter for procurement decisions when selecting screening compounds for intracellular targets.
- [1] Computed molecular property data for (2-methoxyethyl)[(3-methyl-4-propoxyphenyl)sulfonyl]amine and 3-methyl-4-propoxybenzenesulfonamide (CAS 1152865-18-3). XLogP3 predictions via Molinstincts/PubChem backend. View Source
